molecular formula C11H9NO6 B12873076 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole

Cat. No.: B12873076
M. Wt: 251.19 g/mol
InChI Key: LPWOBJDIHDQIDJ-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions can lead to the formation of the benzoxazole ring .

Another method involves the use of transition metal catalysts to facilitate the cyclization process. For example, palladium-catalyzed cyclization of 2-aminophenol with carboxylic acid derivatives has been reported to yield benzoxazole compounds with high regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its potential as an enzyme modulator may be attributed to its ability to bind to the active site of enzymes, thereby altering their activity. Additionally, its fluorescent properties can be exploited for imaging applications, where it interacts with cellular components to produce a detectable signal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-7-(methoxycarbonyl)benzo[d]oxazole is unique due to the presence of multiple functional groups that confer distinct chemical properties.

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-hydroxy-2-(7-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C11H9NO6/c1-17-11(16)5-3-2-4-6-8(5)18-9(12-6)7(13)10(14)15/h2-4,7,13H,1H3,(H,14,15)

InChI Key

LPWOBJDIHDQIDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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